molecular formula C16H9F3O5 B3226314 3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one CAS No. 1254040-46-4

3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one

Cat. No. B3226314
CAS RN: 1254040-46-4
M. Wt: 338.23 g/mol
InChI Key: WSDFAXFXVNFMSF-UHFFFAOYSA-N
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Description

The compound “3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one” is a flavonoid derivative. Flavonoids are a class of plant secondary metabolites with a common phenolic structure, known for their diverse pharmacological properties .


Synthesis Analysis

The synthesis of flavonoid derivatives like “3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one” often involves the combination of two molecules in a single chemical entity . For instance, the synthesis of a similar compound, the 3′-ferulic ester derivative of quercetin, was achieved and its structure confirmed by 1H- and 13C-NMR spectra, HSQC and HMBC experiments, mass spectrometry, and elementary analysis .


Molecular Structure Analysis

The molecular structure of flavonoid derivatives is characterized by a chromone skeleton (2-arylchromone core), which is a significant aspect of their biological significance . The position of ring substituents and their interaction with enzymes could be correlated with their effectiveness .


Chemical Reactions Analysis

Flavonoid derivatives can participate in a variety of chemical reactions. For example, they can act as tyrosinase inhibitors, where tyrosinase is a multifunctional copper-containing oxidase enzyme that plays a pivotal role in the biosynthesis of melanin pigment in living organisms .

Mechanism of Action

The mechanism of action of flavonoid derivatives often involves their interaction with specific enzymes. For instance, preliminary in silico studies have suggested that similar compounds can bind spontaneously and with high affinity on the KCa 1.1 channel .

Future Directions

Flavonoid derivatives, including “3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one”, hold promise for future research due to their diverse pharmacological properties. Further studies are necessary to identify strategies to improve the properties of these compounds .

properties

IUPAC Name

3,5,7-trihydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O5/c17-16(18,19)8-3-1-7(2-4-8)15-14(23)13(22)12-10(21)5-9(20)6-11(12)24-15/h1-6,20-21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDFAXFXVNFMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one

Synthesis routes and methods

Procedure details

2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one (10 g, 28.3 mmol) was dissolved into 150 mL dichloromethane in a 250 ml three-necked flask. Boron tribromide (21.2 g, 84.9 mmol) was slowly dropped into the solution at 0° C. After that, the solution was heated to room temperature and reacted for 4 hours, and quenched with 80 mL ice water for terminating the chemical reaction. The solution was extracted with 500 mL ethyl acetate for 3 times. The extracts were combined, washed with saturated sodium chloride aqueous solution once and dried with anhydrous sodium sulfate. After filtration, crude product was mixed with 20 mL ethyl acetate/petroleum (1:10) and stirred, and target yellow compound was obtained after filtering and drying. (7 g, yield 70%).
Name
2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one
Reactant of Route 2
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one
Reactant of Route 3
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one
Reactant of Route 4
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one
Reactant of Route 5
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one
Reactant of Route 6
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one

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